molecular formula C12H12N2O2S3 B4109583 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole

1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole

Cat. No. B4109583
M. Wt: 312.4 g/mol
InChI Key: ZIGPBAMAQTYVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole, also known as L701,324, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes. In

Mechanism of Action

1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole acts as a selective antagonist of the glycine site on the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes. By blocking the glycine site, 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole prevents the activation of the NMDA receptor, which in turn reduces the influx of calcium ions into the cell. This reduction in calcium influx has been shown to have neuroprotective effects and to improve cognitive function.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate and other excitatory neurotransmitters, which can help to prevent neuronal damage and improve cognitive function. Additionally, 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has been shown to increase the release of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that can help to reduce anxiety and prevent seizures.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole is its selectivity for the glycine site on the NMDA receptor. This selectivity allows for more precise targeting of this receptor and reduces the potential for off-target effects. Additionally, 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has been shown to have good bioavailability and to cross the blood-brain barrier.
One limitation of 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole is its relatively low potency compared to other NMDA receptor antagonists. Additionally, 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole. One area of interest is the potential use of 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole in the treatment of Alzheimer's disease. NMDA receptor dysfunction has been implicated in the pathogenesis of Alzheimer's disease, and 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole may be able to improve cognitive function in patients with this condition.
Another area of interest is the use of 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole in combination with other drugs to enhance its therapeutic effects. For example, 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole may be used in combination with antidepressants or antipsychotics to improve their effectiveness and reduce their side effects.
Conclusion:
In conclusion, 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole is a compound that has shown promise in the treatment of various neurological and psychiatric disorders. Its selective antagonism of the glycine site on the NMDA receptor has been shown to have neuroprotective effects and to improve cognitive function. While there are some limitations to its use, 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole remains an important area of research for its potential therapeutic applications.

Scientific Research Applications

1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing neuropathic pain, preventing seizures, and improving cognitive function in animal models. Additionally, 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has shown promise in the treatment of schizophrenia, depression, and anxiety disorders.

properties

IUPAC Name

2-methylsulfonyl-3,5-dithiophen-2-yl-3,4-dihydropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S3/c1-19(15,16)14-10(12-5-3-7-18-12)8-9(13-14)11-4-2-6-17-11/h2-7,10H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGPBAMAQTYVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole
Reactant of Route 2
1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole
Reactant of Route 3
1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole
Reactant of Route 4
1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole
Reactant of Route 5
1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole
Reactant of Route 6
1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole

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